An In-Depth Technical Guide to Bromo-PEG6-alcohol for Advanced Bioconjugation and Drug Development
An In-Depth Technical Guide to Bromo-PEG6-alcohol for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG6-alcohol is a high-purity, heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and proteomics.[1][2][3] Its unique structure, featuring a terminal bromide and a primary alcohol, offers researchers a versatile platform for the covalent attachment of molecules to proteins, peptides, and other biomolecules.[4] The inclusion of a six-unit PEG spacer enhances the solubility and bioavailability of the resulting conjugates, making it an ideal choice for the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Bromo-PEG6-alcohol, complete with detailed experimental protocols and workflow diagrams to facilitate its effective use in research and development.
Chemical Structure and Properties
Bromo-PEG6-alcohol, systematically named 17-bromo-3,6,9,12,15-pentaoxaheptadecan-1-ol, is a well-defined, monodisperse PEG linker. Its structure consists of a hexamethylene glycol chain functionalized with a bromine atom at one terminus and a hydroxyl group at the other. This bifunctional nature allows for sequential and controlled conjugation reactions.
Chemical Structure:
The key physicochemical properties of Bromo-PEG6-alcohol are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value | Reference(s) |
| CAS Number | 136399-05-8 | |
| Molecular Formula | C12H25BrO6 | |
| Molecular Weight | 345.23 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Purity | Typically >95% | |
| Solubility | Soluble in water, DCM, DMF, and DMSO | |
| Boiling Point | 404.9 °C (predicted) | |
| Density | 1.282 g/cm³ (predicted) | |
| Storage Conditions | Short term (days to weeks) at 0-4 °C; long term (months to years) at -20 °C. Store in a dry, dark place. |
Core Applications in Bioconjugation
The distinct functionalities of Bromo-PEG6-alcohol make it a versatile tool for a range of bioconjugation applications. The terminal bromide serves as an excellent leaving group for nucleophilic substitution reactions, readily reacting with thiols (e.g., from cysteine residues in proteins). The terminal hydroxyl group can be further derivatized or activated for reaction with other functional groups, such as amines.
Role in PROTAC Development
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. PEG linkers, such as Bromo-PEG6-alcohol, are frequently employed to:
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Enhance Solubility: The hydrophilic PEG chain improves the overall solubility of the PROTAC molecule, which is often a challenge for these high molecular weight compounds.
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Optimize Ternary Complex Formation: The flexibility and length of the PEG spacer can be fine-tuned to achieve the optimal orientation of the target protein and E3 ligase for efficient ubiquitination.
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Improve Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, the flexibility of PEG chains can allow the PROTAC to adopt conformations that shield polar groups, facilitating passage across cell membranes.
Utility in Antibody-Drug Conjugate (ADC) Synthesis
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. The linker plays a crucial role in the stability and efficacy of the ADC. Bromo-PEG6-alcohol can be incorporated into ADC design to:
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Increase Hydrophilicity: Many cytotoxic payloads are hydrophobic. A PEG linker can mitigate aggregation and improve the pharmacokinetic profile of the ADC.
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Provide a Defined Spacer: The monodisperse nature of Bromo-PEG6-alcohol ensures a uniform distance between the antibody and the drug, leading to a more homogeneous and well-characterized therapeutic.
Experimental Protocols
The following are detailed methodologies for key experiments involving Bromo-PEG6-alcohol. These protocols are based on established principles of bioconjugation and can be adapted to specific research needs.
Protocol 1: Conjugation of Bromo-PEG6-alcohol to a Thiol-Containing Peptide/Protein
This protocol describes the reaction of the bromide group of Bromo-PEG6-alcohol with a free thiol, typically from a cysteine residue.
Materials:
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Bromo-PEG6-alcohol
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Thiol-containing peptide or protein
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Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
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Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
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Quenching reagent: N-acetyl-L-cysteine or β-mercaptoethanol
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Purification system: Size-exclusion chromatography (SEC) or dialysis
Procedure:
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Protein/Peptide Preparation:
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Dissolve the thiol-containing biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
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If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: If using DTT, it must be removed prior to adding the bromo-PEG linker, typically by dialysis or using a desalting column. TCEP does not need to be removed.
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Conjugation Reaction:
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Prepare a stock solution of Bromo-PEG6-alcohol in a compatible organic solvent (e.g., DMF or DMSO) or directly in the reaction buffer if solubility permits.
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Add a 10- to 50-fold molar excess of Bromo-PEG6-alcohol to the protein/peptide solution. The optimal ratio should be determined empirically.
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Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. Protect the reaction from light.
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Quenching:
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Add a 100-fold molar excess of the quenching reagent (e.g., N-acetyl-L-cysteine) to the reaction mixture to consume any unreacted Bromo-PEG6-alcohol. Incubate for 30 minutes at room temperature.
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Purification:
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Remove unreacted Bromo-PEG6-alcohol and quenching reagent by SEC or dialysis against an appropriate buffer.
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Characterization:
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Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight.
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Use mass spectrometry (MALDI-TOF or ESI-MS) to confirm the mass of the conjugate and determine the degree of labeling.
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Protocol 2: Synthesis of a PROTAC using Bromo-PEG6-alcohol as a Linker
This protocol outlines a general strategy for incorporating Bromo-PEG6-alcohol into a PROTAC molecule through a sequential conjugation approach. This example assumes the target-binding ligand (Ligand A) contains a nucleophile (e.g., a thiol or amine) and the E3 ligase ligand (Ligand B) will be attached via the alcohol terminus of the PEG linker.
Step 1: Conjugation of Bromo-PEG6-alcohol to Ligand A
Materials:
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Bromo-PEG6-alcohol
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Ligand A with a nucleophilic handle (e.g., -SH, -NH2)
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Anhydrous DMF or DMSO
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Base (e.g., Diisopropylethylamine (DIPEA) for amine nucleophiles, or a mild base for thiols)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Dissolve Ligand A in anhydrous DMF or DMSO under an inert atmosphere.
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Add the appropriate base (e.g., 2-3 equivalents of DIPEA for an amine).
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Add 1.1 equivalents of Bromo-PEG6-alcohol to the solution.
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Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product (Ligand A-PEG6-alcohol) by flash column chromatography.
Step 2: Activation of the Alcohol and Conjugation to Ligand B
Materials:
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Ligand A-PEG6-alcohol (from Step 1)
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Ligand B with a carboxylic acid
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Peptide coupling reagent (e.g., HATU, HBTU)
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Base (e.g., DIPEA)
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Anhydrous DMF
Procedure:
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Dissolve Ligand B-COOH in anhydrous DMF under an inert atmosphere.
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Add the coupling reagent (e.g., 1.2 equivalents of HATU) and base (e.g., 3 equivalents of DIPEA) and stir for 15 minutes at room temperature.
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Add a solution of Ligand A-PEG6-alcohol (1.0 equivalent) in anhydrous DMF to the activated Ligand B.
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Stir the reaction at room temperature overnight, monitoring progress by LC-MS.
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Upon completion, dilute with water and extract with an appropriate organic solvent.
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Wash the organic layer, dry, and concentrate.
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Purify the final PROTAC molecule by preparative HPLC.
Characterization of the Final PROTAC:
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Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
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Assess biological activity through in vitro degradation assays (e.g., Western blot, ELISA) and cell viability assays.
Mandatory Visualizations
PROTAC Development Workflow
The following diagram illustrates a typical workflow for the development of a PROTAC, from initial design to in vivo evaluation.
Caption: A flowchart illustrating the iterative process of PROTAC development.
Logical Relationship of Bromo-PEG6-alcohol in Bioconjugation
This diagram illustrates the reactive ends of Bromo-PEG6-alcohol and their potential reaction partners in bioconjugation.
Caption: Functional ends of Bromo-PEG6-alcohol and their reactivity.
Conclusion
Bromo-PEG6-alcohol is a valuable and versatile heterobifunctional linker for researchers in drug development and the life sciences. Its well-defined structure and favorable physicochemical properties, particularly the hydrophilic PEG spacer, facilitate the synthesis of complex bioconjugates with improved characteristics. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of Bromo-PEG6-alcohol in the development of next-generation therapeutics like PROTACs and ADCs. As the field of targeted therapies continues to evolve, the strategic use of precisely engineered linkers such as Bromo-PEG6-alcohol will undoubtedly play a pivotal role in advancing new and effective treatments.
